N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Overview
Description
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a chemical compound that belongs to the class of oxamides It is characterized by the presence of a benzyl group and a tetramethylpiperidinyl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of benzylamine with 2,2,6,6-tetramethylpiperidin-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor, and the product is continuously collected. This approach offers advantages such as improved reaction rates, higher yields, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxamides with different functional groups, while reduction can yield amines or alcohols.
Scientific Research Applications
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biological pathways, making the compound useful in the study of enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamide
- N-benzyl-N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)propanamide
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its specific structural features, such as the presence of both a benzyl group and a tetramethylpiperidinyl group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-17(2)10-14(11-18(3,4)21-17)20-16(23)15(22)19-12-13-8-6-5-7-9-13/h5-9,14,21H,10-12H2,1-4H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXBOITBOHTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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